Fv-100

描述

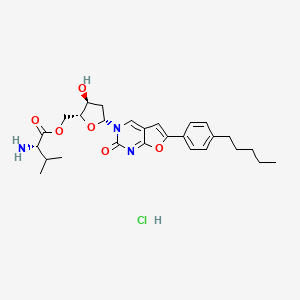

antiviral; potent and selective inhibitors of varicella zoster virus; structure in first source

Structure

3D Structure of Parent

属性

CAS 编号 |

956483-03-7 |

|---|---|

分子式 |

C27H36ClN3O6 |

分子量 |

534.0 g/mol |

IUPAC 名称 |

[(2R,3S,5R)-3-hydroxy-5-[2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3-yl]oxolan-2-yl]methyl (2S)-2-amino-3-methylbutanoate;hydrochloride |

InChI |

InChI=1S/C27H35N3O6.ClH/c1-4-5-6-7-17-8-10-18(11-9-17)21-12-19-14-30(27(33)29-25(19)36-21)23-13-20(31)22(35-23)15-34-26(32)24(28)16(2)3;/h8-12,14,16,20,22-24,31H,4-7,13,15,28H2,1-3H3;1H/t20-,22+,23+,24-;/m0./s1 |

InChI 键 |

CAHTYTZOAVUCIU-ZMQZINMSSA-N |

手性 SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)[C@H]4C[C@@H]([C@H](O4)COC(=O)[C@H](C(C)C)N)O.Cl |

规范 SMILES |

CCCCCC1=CC=C(C=C1)C2=CC3=CN(C(=O)N=C3O2)C4CC(C(O4)COC(=O)C(C(C)C)N)O.Cl |

产品来源 |

United States |

Foundational & Exploratory

Valnivudine HCl: A Technical Guide for Researchers

This document provides a comprehensive technical overview of Valnivudine hydrochloride (HCl), a promising antiviral agent for the treatment of Varicella-Zoster Virus (VZV) infections. The information is intended for researchers, scientists, and professionals involved in drug development and virology.

Chemical Identity and Properties

Valnivudine, also known as FV-100, is a nucleoside analogue prodrug. Its hydrochloride salt is the form used in clinical development.

Table 1: Chemical Properties of Valnivudine and Valnivudine HCl

| Property | Valnivudine (Free Base) | Valnivudine HCl |

| IUPAC Name | ((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate[1] | ((2R,3S,5R)-3-hydroxy-5-(2-oxo-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-3(2H)-yl)tetrahydrofuran-2-yl)methyl L-valinate hydrochloride |

| Synonyms | This compound, FV100 | This compound hydrochloride |

| Molecular Formula | C27H35N3O6[2][3] | C27H36ClN3O6[4] |

| Molecular Weight | 497.59 g/mol [1] | 534.05 g/mol [5][6] |

| CAS Number | 956483-02-6[1] | 956483-03-7[5][6] |

| Appearance | - | White to off-white solid[4][5] |

Mechanism of Action

Valnivudine is an orally bioavailable prodrug of its active form, CF-1743.[5][7] The antiviral activity of Valnivudine is dependent on its conversion to CF-1743 and subsequent phosphorylation within VZV-infected cells.

The proposed mechanism of action is as follows:

-

Uptake and Conversion: After oral administration, Valnivudine is absorbed and metabolized to CF-1743.

-

Selective Phosphorylation: In VZV-infected cells, the viral thymidine (B127349) kinase (TK) specifically recognizes and phosphorylates CF-1743.[5] This is a critical step that ensures the drug is activated primarily in infected cells, minimizing toxicity to uninfected host cells. The VZV TK catalyzes the formation of CF-1743 monophosphate.[5]

-

Further Phosphorylation: Cellular kinases then further phosphorylate the monophosphate to the active triphosphate form, CF-1743 triphosphate.[5]

-

Inhibition of Viral DNA Polymerase: CF-1743 triphosphate acts as a competitive inhibitor of the VZV DNA polymerase. It gets incorporated into the growing viral DNA chain, leading to chain termination and halting viral replication.[5]

Antiviral Activity

The active metabolite of Valnivudine, CF-1743, has demonstrated potent and selective activity against various strains of Varicella-Zoster Virus.

Table 2: In Vitro Antiviral Activity of CF-1743 against VZV Strains

| VZV Strain | EC50 (nM) | Reference |

| OKA | 0.3 | [2] |

| YS | 0.1 | [2] |

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Pharmacokinetics

Clinical trials have been conducted to evaluate the pharmacokinetic profile of Valnivudine. A Phase 1 study (NCT02322957) investigated the pharmacokinetics of this compound with and without ritonavir (B1064) in healthy volunteers.[1][4] A Phase 2 study (NCT00900783) compared this compound with valacyclovir (B1662844) in patients with herpes zoster.[1] As a prodrug, Valnivudine exhibits enhanced oral bioavailability compared to its active metabolite, CF-1743.

Specific quantitative data from these trials are not publicly available in a structured format at this time.

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of Valnivudine HCl is not publicly available in peer-reviewed literature. However, the synthesis of similar nucleoside analogues generally involves the following key steps:

-

Synthesis of the heterocyclic base: Preparation of the furo[2,3-d]pyrimidine (B11772683) core.

-

Glycosylation: Coupling of the heterocyclic base with a protected sugar moiety (a derivative of tetrahydrofuran).

-

Esterification: Attachment of the L-valine ester to the sugar moiety. This step is crucial for improving the oral bioavailability of the nucleoside analogue.

-

Deprotection and Salt Formation: Removal of any protecting groups and formation of the hydrochloride salt to enhance stability and solubility.

Clinical Development

Valnivudine HCl has undergone clinical evaluation for the treatment of herpes zoster (shingles). A Phase 3 clinical trial (NCT02412917) was initiated to compare the efficacy of this compound with valacyclovir for the prevention of post-herpetic neuralgia and treatment of acute herpes zoster-associated pain.[1]

Conclusion

Valnivudine HCl is a potent and selective antiviral agent with a well-defined mechanism of action against the Varicella-Zoster Virus. Its development as a prodrug enhances its oral bioavailability, making it a promising candidate for the treatment of shingles and its complications. Further research and public dissemination of clinical trial data will be crucial in fully establishing its therapeutic potential.

References

- 1. Valnivudine hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Varicella-zoster virus thymidine kinase. Characterization and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Fv-100: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fv-100 is an orally bioavailable, bicyclic nucleoside analogue prodrug of the potent antiviral compound CF-1743. Developed for the treatment of herpes zoster (shingles), this compound has demonstrated significant potential in clinical trials to not only manage the acute phase of the infection but also to reduce the incidence of post-herpetic neuralgia (PHN), a debilitating chronic pain condition that can follow a shingles outbreak. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development history of this compound, including summaries of key quantitative data and detailed experimental protocols.

Discovery and Rationale

This compound, the valyl ester prodrug of CF-1743, was discovered through a collaboration between Professor Chris McGuigan at the Welsh School of Pharmacy and Professor Jan Balzarini at the Rega Institute in Leuven, Belgium. The parent compound, CF-1743, belongs to a class of highly lipophilic bicyclic nucleoside analogues (BCNAs) that exhibited exceptionally potent and selective activity against the varicella-zoster virus (VZV), the causative agent of shingles.

While CF-1743 demonstrated remarkable anti-VZV activity in vitro, its high lipophilicity and low water solubility resulted in poor oral bioavailability, limiting its therapeutic potential. To overcome this, this compound was synthesized as a prodrug, designed to be readily absorbed in the gastrointestinal tract and then rapidly converted to the active compound, CF-1743, in the body. This strategic modification significantly enhanced its pharmacokinetic profile, making it a viable candidate for clinical development.

Mechanism of Action

The antiviral activity of this compound is dependent on its conversion to CF-1743 and subsequent phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK). This viral-specific activation is a key feature of its selectivity. Once converted to its triphosphate form, CF-1743 is presumed to act as a competitive inhibitor of the VZV DNA polymerase, a critical enzyme for viral replication. By incorporating into the growing viral DNA chain, it is thought to cause chain termination, thereby halting viral replication.

The specificity of CF-1743's activation by VZV TK means that it is not active against VZV strains that have a mutated thymidine kinase gene. However, it retains its inhibitory potential against VZV strains with mutations in the VZV DNA polymerase gene.

Clinical Development

This compound has undergone a series of clinical trials to evaluate its safety, pharmacokinetics, and efficacy in the treatment of herpes zoster.

Phase I Studies

Three randomized, double-blind, placebo-controlled Phase I clinical trials were conducted in healthy adult volunteers to characterize the pharmacokinetics and safety of this compound. These studies included single ascending dose (SAD) and multiple ascending dose (MAD) evaluations in both younger (18-55 years) and older (≥65 years) subjects.

The pharmacokinetic profile of this compound is characterized by its rapid and extensive conversion to the active moiety, CF-1743.

Table 1: Mean Pharmacokinetic Parameters of CF-1743 After Single Oral Doses of this compound in Healthy Volunteers (18-55 years)

| This compound Dose | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | t1/2 (hr) |

| 100 mg | 1030 | 1.5 | 6860 | 10.1 |

| 200 mg | 1850 | 2.0 | 14300 | 11.2 |

| 400 mg | 3160 | 2.0 | 27600 | 11.4 |

| 800 mg | 4450 | 3.0 | 44100 | 12.3 |

Table 2: Mean Pharmacokinetic Parameters of CF-1743 After Multiple Oral Doses of this compound for 7 Days in Healthy Volunteers (18-55 years)

| This compound Dose Regimen | Cmax (ng/mL) | Tmax (hr) | AUC0-24 (ng·hr/mL) | t1/2 (hr) |

| 100 mg QD | 1140 | 1.5 | 8170 | 11.5 |

| 200 mg QD | 2110 | 2.0 | 16800 | 12.1 |

| 400 mg QD | 3580 | 2.5 | 32900 | 12.5 |

| 800 mg QD | 5230 | 3.0 | 54600 | 13.1 |

Data compiled from published Phase I clinical trial results.

Phase II Study (NCT00900783)

A multicenter, randomized, double-blind, parallel-group, comparative study was conducted to evaluate the efficacy and safety of this compound versus valacyclovir (B1662844) in patients aged 50 years and older with acute herpes zoster. Patients were randomized to receive a 7-day course of this compound (200 mg or 400 mg once daily) or valacyclovir (1 g three times daily).

The study evaluated several endpoints, including the burden of illness (BOI) as measured by the Zoster Brief Pain Inventory (ZBPI) and the incidence of post-herpetic neuralgia (PHN).

Table 3: Key Efficacy and Safety Outcomes from the Phase II Trial of this compound vs. Valacyclovir

| Outcome | This compound (200 mg QD) | This compound (400 mg QD) | Valacyclovir (1 g TID) |

| Efficacy | |||

| Burden of Illness (BOI) Score (through Day 30) | 114.5 | 110.3 | 118.0 |

| Incidence of PHN at Day 90 (%) | 17.8 | 12.4 | 20.2 |

| Safety | |||

| Patients with any Adverse Event (%) | 47 | 54 | 42 |

| Most Common Adverse Event | Headache (5%) | Headache (13%) | Headache (5%) |

Data represents a summary of the primary findings from the NCT00900783 clinical trial.[1]

Phase III Development

Following the promising results of the Phase II study, this compound advanced to Phase III clinical development. These larger-scale trials were designed to further confirm the efficacy and safety of this compound for the treatment of shingles and the prevention of PHN.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the development of this compound.

VZV Plaque Reduction Assay

This assay is used to determine the in vitro antiviral activity of a compound against VZV.

Objective: To quantify the concentration of a compound required to inhibit the formation of VZV plaques in a cell culture by 50% (EC50).

Materials:

-

Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line

-

Cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% fetal bovine serum)

-

Cell-free VZV stock of known titer

-

Test compound (CF-1743) dissolved in DMSO and serially diluted

-

Methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

-

6-well cell culture plates

Procedure:

-

Seed 6-well plates with HEL cells and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of CF-1743 in cell culture medium.

-

Remove the growth medium from the cell monolayers and infect the cells with a standardized amount of VZV (e.g., 50-100 plaque-forming units per well).

-

After a 1-hour adsorption period, remove the viral inoculum.

-

Overlay the cell monolayers with methylcellulose medium containing the various concentrations of CF-1743 or a vehicle control.

-

Incubate the plates for 5-7 days at 37°C in a CO2 incubator until plaques are visible.

-

Fix the cells with a 10% formalin solution.

-

Stain the cells with a 0.1% crystal violet solution to visualize the plaques.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque inhibition for each compound concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantification of this compound and CF-1743 in Human Plasma

This protocol outlines a general method for quantifying this compound and its active metabolite CF-1743 in human plasma samples using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Objective: To determine the concentration of this compound and CF-1743 in plasma samples for pharmacokinetic analysis.

Materials:

-

Human plasma samples

-

This compound and CF-1743 analytical standards

-

Stable isotope-labeled internal standards for this compound and CF-1743

-

Acetonitrile

-

Formic acid

-

Water (HPLC grade)

-

Protein precipitation plates or tubes

-

HPLC system coupled to a triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma, add an internal standard solution.

-

Precipitate plasma proteins by adding three volumes of cold acetonitrile.

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean plate or vial for analysis.

-

-

HPLC-MS/MS Analysis:

-

HPLC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A linear gradient from low to high organic phase (Mobile Phase B) is used to separate the analytes.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Detection: Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for this compound, CF-1743, and their respective internal standards.

-

-

Data Analysis:

-

Generate a standard curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analytical standards.

-

Quantify the concentration of this compound and CF-1743 in the plasma samples by interpolating their peak area ratios from the standard curve.

-

Conclusion

This compound represents a significant advancement in the treatment of herpes zoster. Its development from a highly potent but poorly bioavailable parent compound into a promising clinical candidate highlights the power of prodrug strategies in drug development. Clinical data to date suggests that this compound is not only effective in treating the acute symptoms of shingles but may also offer a superior benefit in the prevention of the long-term and often debilitating pain of PHN. The ongoing and completed clinical trials will further elucidate the full therapeutic potential of this novel antiviral agent.

References

In Vivo Toxicity Profile of Fv-100: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fv-100 is a prodrug of the bicyclic nucleoside analogue CF-1743, developed for the treatment of herpes zoster (shingles). As an inhibitor of the varicella-zoster virus (VZV) DNA polymerase, this compound has demonstrated high potency against VZV. This technical guide provides a comprehensive overview of the publicly available in vivo toxicity profile of this compound, based on preclinical studies. The data herein is intended to inform researchers, scientists, and drug development professionals on the safety characteristics of this antiviral compound. It is important to note that the detailed proprietary data from comprehensive toxicology studies are not fully available in the public domain; this guide represents a synthesis of the accessible information.

Introduction

This compound is the 5'-valyl ester of CF-1743, a formulation designed to enhance oral bioavailability.[1] The active metabolite, CF-1743, is a potent and selective inhibitor of the varicella-zoster virus.[2] this compound has undergone clinical development, including Phase I and II trials, and was planned for Phase III studies for the prevention of post-herpetic neuralgia (PHN), a common complication of shingles.[3][4] Preclinical safety and tolerability have been described as favorable.[4][5]

Preclinical In Vivo Toxicity Studies

Preclinical toxicology evaluations are fundamental to characterizing the safety profile of an investigational drug prior to human trials. For this compound, these studies were conducted in both rodent and non-rodent species to assess potential target organ toxicities and to establish a safe therapeutic window.

Single-Dose Oral Toxicity Studies

Acute oral toxicity studies were performed in rats and dogs to determine the potential for adverse effects following a single administration of this compound.

Data Presentation: Single-Dose Oral Toxicity of this compound

| Species | Dose Levels (mg/kg) | Observation Period | Key Findings | Reference |

| Rat | 100, 500, 2000 | 14 days | No mortalities or significant adverse events reported. | [5] |

| Dog | 100, 500, 2000 | 14 days | No mortalities or significant adverse events reported. | [5] |

Experimental Protocols: Single-Dose Oral Toxicity

-

Objective: To assess the acute toxicity and tolerability of single oral doses of this compound.

-

Test Species: Rats and Dogs.

-

Administration: Single oral gavage.

-

Dose Groups: 100 mg/kg, 500 mg/kg, and 2,000 mg/kg.

-

Observation: Animals were observed for mortality, clinical signs of toxicity, and behavioral changes for a period of 14 days post-administration.

-

Pathology: (Details not publicly available) Typically includes gross necropsy at the end of the observation period to identify any macroscopic abnormalities in organs and tissues.

Genotoxicity and Phototoxicity

In vitro and in vivo studies were conducted to assess the potential for this compound to induce genetic mutations or to cause toxicity upon exposure to light.

Data Presentation: Genotoxicity and Phototoxicity of this compound

| Study Type | Result | Reference |

| Genotoxicity | Negative | [5] |

| Phototoxicity | Negative | [5] |

Experimental Protocols: Genotoxicity and Phototoxicity

Detailed protocols for these studies are not publicly available. However, standard assays for these endpoints include:

-

Genotoxicity: Typically assessed using a battery of tests such as the Ames test (bacterial reverse mutation assay), in vitro chromosomal aberration assay in mammalian cells, and an in vivo micronucleus assay in rodents.

-

Phototoxicity: Often evaluated using in vitro assays with cell cultures exposed to the test compound and varying levels of UV radiation, followed by an assessment of cell viability.

Mechanism of Action and Relevant Signaling Pathways

This compound's antiviral activity is attributed to its active form, CF-1743, which acts as a nucleoside analogue. This class of antiviral agents targets the viral DNA polymerase, an enzyme essential for the replication of the viral genome.

Inhibition of VZV DNA Polymerase

The proposed mechanism of action for CF-1743 involves its phosphorylation by viral thymidine (B127349) kinase to a triphosphate form. This activated metabolite then competes with the natural deoxynucleoside triphosphates for incorporation into the growing viral DNA chain by the VZV DNA polymerase. The incorporation of the analogue leads to chain termination, thus halting viral replication.

Caption: Mechanism of Action of this compound.

VZV and Host Cell Signaling

Varicella-zoster virus is known to modulate host cell signaling pathways to create a favorable environment for its replication and to evade the host immune response. While the direct effects of this compound on these pathways have not been detailed in the available literature, understanding the viral-host interaction provides context for potential therapeutic intervention. Key pathways manipulated by VZV include NF-κB and STAT3, which are involved in inflammation, cell survival, and immune responses.

Caption: VZV Interaction with Host Cell Signaling.

Discussion and Conclusion

The available preclinical data on the in vivo toxicity of this compound suggest a favorable safety profile at single oral doses up to 2,000 mg/kg in both rats and dogs.[5] The absence of reported mortalities or significant adverse events in these acute toxicity studies, coupled with negative findings in genotoxicity and phototoxicity assays, supported the progression of this compound into clinical trials.[5]

While these findings are encouraging, a comprehensive assessment of the in vivo toxicity profile is limited by the lack of publicly available data from repeat-dose toxicity studies, including detailed clinical pathology, histopathology, and safety pharmacology results. Such data would be essential for identifying potential target organs for toxicity after prolonged exposure and for determining the No-Observed-Adverse-Effect-Level (NOAEL), which is critical for establishing clinical safety margins.

The mechanism of action of this compound, through the inhibition of VZV DNA polymerase by its active metabolite CF-1743, is a well-established antiviral strategy. Further research into the potential interactions of this compound with host cell signaling pathways manipulated by VZV could provide deeper insights into its overall biological effects.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and Safety of this compound, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ContraVir to begin Phase III trial of this compound to prevent shingles-associated PHN - Clinical Trials Arena [clinicaltrialsarena.com]

- 5. fiercebiotech.com [fiercebiotech.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is an orally bioavailable aminonucleoside prodrug of the bicyclic nucleoside analogue (BCNA) Cf1743.[1][2] It has demonstrated exceptionally potent and selective activity against Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles (herpes zoster).[2][3] Developed as a targeted therapy for VZV, this compound and its active form, Cf1743, represent a significant advancement over earlier broad-spectrum antiviral agents.[3] Preclinical studies have shown this compound to be more potent against VZV than established treatments like acyclovir, famciclovir, and valacyclovir.[4] This technical guide provides a comprehensive overview of the antiviral spectrum of this compound and related nucleoside analogues, detailing its mechanism of action, quantitative antiviral activity, and the experimental protocols used for its evaluation.

Mechanism of Action

The antiviral activity of this compound is dependent on its conversion to the active form, Cf1743, which is then selectively phosphorylated by the VZV-encoded thymidine (B127349) kinase (TK).[1][3] This initial phosphorylation step is crucial for its selectivity, as Cf1743 is not a substrate for the thymidine kinases of other herpesviruses like HSV-1 and HSV-2.[3] Following the initial monophosphorylation, it is presumed that host cell enzymes further phosphorylate the molecule to its diphosphate (B83284) and ultimately its active triphosphate form.[1] The triphosphate analogue is believed to inhibit the VZV DNA polymerase, thereby terminating viral DNA replication.[1][5] However, the precise details of the final phosphorylation step and the exact mechanism of polymerase inhibition are still under investigation.[5] this compound was specifically designed as a 5'-valyl ester prodrug of Cf1743 to improve its poor oral bioavailability.[1][5]

Quantitative Antiviral Activity

The in vitro potency of Cf1743, the active metabolite of this compound, has been evaluated against multiple clinical isolates and laboratory strains of VZV. The following tables summarize the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI).

Table 1: In Vitro Antiviral Activity of Cf1743 and Comparator Drugs Against Wild-Type VZV Clinical Isolates

| Compound | Mean EC₅₀ (μM) | CC₅₀ (μM) | Selectivity Index (CC₅₀/EC₅₀) |

| Cf1743 | 0.00043 | 108 | 251,163 |

| Cf1742 | 0.00083 | 105 | 126,506 |

| Cf1368 | 0.032 | 138 | 4,313 |

| Brivudine (BVDU) | 0.0098 | >600 | >61,224 |

| Acyclovir (ACV) | 3.38 | >888 | >263 |

| Penciclovir (PCV) | 3.34 | >790 | >237 |

| Foscarnet (PFA) | 84.4 | >666 | >7.9 |

Data sourced from a study on the susceptibilities of several clinical Varicella-Zoster Virus isolates to bicyclic furano pyrimidine (B1678525) nucleosides.[4]

Table 2: Antiviral Activity of Cf1743 and Acyclovir Against Laboratory VZV Strains

| Virus Strain | Compound | EC₅₀ (μM) |

| VZV (Oka) | Cf1743 | 0.00055 |

| Acyclovir | 3.64 | |

| VZV (YS) | Cf1743 | 0.00055 |

| Acyclovir | 2.53 |

Data extracted from studies on the in vitro activity of BCNAs against VZV strains.[4]

Experimental Protocols

The evaluation of the antiviral activity and cytotoxicity of this compound and its analogues involves several key in vitro assays.

Plaque Reduction Assay for VZV Antiviral Activity

This assay is the gold standard for determining the antiviral efficacy of a compound against VZV.

-

Cell Culture: Human embryonic lung (HEL) fibroblasts are cultured in appropriate media and seeded into multi-well plates to form a confluent monolayer.

-

Virus Infection: The cell monolayers are infected with a standardized amount of cell-associated VZV (e.g., 20-30 plaque-forming units per well).

-

Compound Treatment: Immediately after infection, the culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Cf1743) and control drugs.

-

Incubation: The plates are incubated at 37°C in a humidified CO₂ incubator for approximately 5 days, or until clear viral plaques are visible in the untreated virus control wells.

-

Plaque Visualization and Counting: The cell monolayers are fixed and stained with a suitable dye (e.g., crystal violet). The viral plaques, which appear as clear zones against a stained cell background, are then counted.

-

EC₅₀ Determination: The EC₅₀ value is calculated as the concentration of the compound that reduces the number of viral plaques by 50% compared to the untreated virus control.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess the cytotoxicity of a compound on the host cells.

-

Cell Seeding: HEL cells are seeded in 96-well plates and incubated until they reach the desired confluency.

-

Compound Exposure: The culture medium is replaced with fresh medium containing serial dilutions of the test compound. Control wells with untreated cells are also included.

-

Incubation: The plates are incubated for a period similar to the antiviral assay (e.g., 5-7 days) at 37°C in a humidified CO₂ incubator.

-

MTT Reagent Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Solubilization: After a few hours of incubation, the formazan crystals formed by viable cells are dissolved using a solubilizing agent (e.g., DMSO or a designated solubilization solution).

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

CC₅₀ Determination: The CC₅₀ value is calculated as the concentration of the compound that reduces the viability of the cells by 50% compared to the untreated cell control.[6][7]

VZV Thymidine Kinase (TK) Activity Assay

This assay is used to confirm that the antiviral activity of a compound is dependent on the viral TK enzyme.

-

Enzyme Source: Crude enzyme extracts are prepared from VZV-infected and uninfected cells.

-

Reaction Mixture: The assay is typically performed in a reaction mixture containing the enzyme extract, a radiolabeled substrate (e.g., [³H]thymidine), ATP, and other necessary co-factors.

-

Incubation: The reaction is incubated at 37°C to allow for the phosphorylation of the substrate by the TK enzyme.

-

Separation and Quantification: The phosphorylated product is separated from the unphosphorylated substrate using techniques like ion-exchange chromatography or DEAE-cellulose paper discs. The amount of radioactivity in the phosphorylated product is then quantified using a scintillation counter.

-

Inhibition Analysis: To assess the inhibitory effect of a compound, the assay is performed in the presence of varying concentrations of the inhibitor. The IC₅₀ value, the concentration that inhibits 50% of the enzyme activity, can then be determined.

Visualizations

Signaling Pathway of this compound Activation

Caption: Metabolic activation pathway of the prodrug this compound to its active triphosphate form.

Experimental Workflow for Antiviral Activity and Cytotoxicity Testing

References

- 1. academic.oup.com [academic.oup.com]

- 2. benchchem.com [benchchem.com]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. merckmillipore.com [merckmillipore.com]

The Pharmacokinetic Profile of Fv-100: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is an orally administered prodrug of the bicyclic nucleoside analogue CF-1743, a highly potent and selective inhibitor of the varicella-zoster virus (VZV).[1][2] Developed for the treatment of herpes zoster (shingles) and the prevention of postherpetic neuralgia (PHN), this compound offers the potential for a once-daily dosing regimen.[2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of oral this compound, drawing from key clinical and preclinical studies.

Core Pharmacokinetic Properties

Following oral administration, this compound is rapidly and extensively converted to its active moiety, CF-1743.[1][3] Plasma concentrations of CF-1743 are measurable within 10 to 30 minutes of this compound administration.[1] The concentration of CF-1743 remains above the level required to reduce viral activity by 50% for the entire 24-hour dosing period, supporting the potential for once-daily administration.[1][3]

Bioavailability and Food Effect

The absolute oral bioavailability of this compound has not been explicitly reported in the available literature. However, studies have investigated the impact of food on its absorption. A high-fat meal was found to reduce the exposure to CF-1743, while a low-fat meal did not have a significant effect.[1][3]

Clinical Pharmacokinetics: Human Studies

The primary data on the pharmacokinetics of this compound in humans come from a series of randomized, double-blind, placebo-controlled clinical trials conducted in healthy adult volunteers.[1] These studies assessed the safety and pharmacokinetic profile of single and multiple ascending doses of this compound in both young and elderly subjects.[1][3]

Single Ascending Dose (SAD) Study in Young Adults (18-55 years)

Table 1: Pharmacokinetic Parameters of CF-1743 After Single Oral Doses of this compound in Young Adults [1]

| Dose of this compound | Cmax (ng/mL) | Tmax (h) | AUC0-∞ (ng·h/mL) | t1/2 (h) |

| 100 mg | 433 ± 103 | 1.5 (1.0-2.0) | 3,360 ± 681 | 7.7 ± 1.3 |

| 200 mg | 834 ± 165 | 1.8 (1.0-3.0) | 6,890 ± 1,350 | 8.1 ± 1.1 |

| 400 mg | 1,560 ± 321 | 2.0 (1.0-3.0) | 13,800 ± 2,810 | 8.5 ± 1.2 |

| 800 mg | 2,890 ± 654 | 2.0 (1.5-4.0) | 26,500 ± 5,870 | 8.7 ± 1.0 |

Data are presented as mean ± standard deviation for Cmax, AUC0-∞, and t1/2. Tmax is presented as median (range).

Multiple Ascending Dose (MAD) Study in Young Adults (18-55 years)

Table 2: Pharmacokinetic Parameters of CF-1743 After Multiple Oral Doses of this compound for 7 Days in Young Adults [1]

| Dose of this compound | Cmax,ss (ng/mL) | Tmax,ss (h) | AUC0-24,ss (ng·h/mL) | t1/2 (h) |

| 100 mg QD | 489 ± 112 | 2.0 (1.0-3.0) | 4,230 ± 987 | 8.3 ± 1.4 |

| 200 mg QD | 945 ± 201 | 2.0 (1.0-4.0) | 8,760 ± 1,890 | 8.6 ± 1.2 |

| 400 mg QD | 1,780 ± 398 | 2.0 (1.5-4.0) | 16,500 ± 3,760 | 8.9 ± 1.1 |

| 400 mg BID | 1,990 ± 453 | 2.0 (1.0-3.0) | 18,700 ± 4,120 | 8.8 ± 1.3 |

| 800 mg QD | 3,120 ± 701 | 2.0 (1.5-4.0) | 30,100 ± 6,980 | 9.1 ± 1.0 |

Data are presented as mean ± standard deviation for Cmax,ss, AUC0-24,ss, and t1/2. Tmax,ss is presented as median (range). ss denotes steady state. QD = once daily, BID = twice daily.

Study in Elderly Adults (≥65 years)

Pharmacokinetic parameters in elderly subjects were comparable to those observed in younger adults, suggesting that dose modifications for this population may not be necessary.[3]

Table 3: Pharmacokinetic Parameters of CF-1743 After Single and Multiple 400 mg Doses of this compound in Elderly Adults [1]

| Dosing Regimen | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) |

| Single 400 mg dose | 1,610 ± 345 | 2.0 (1.0-4.0) | 14,500 ± 3,120 | 8.7 ± 1.3 |

| 400 mg QD for 7 days | 1,830 ± 412 | 2.0 (1.5-4.0) | 17,100 ± 3,980 | 9.0 ± 1.2 |

Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2. Tmax is presented as median (range). AUC for the single dose is AUC0-∞ and for the multiple dose is AUC0-24,ss.

Preclinical Pharmacokinetics

Nonclinical testing in rats and dogs supported the progression of this compound into human clinical trials.[1] In rats, oral administration of this compound at doses of 50, 100, and 500 mg/kg did not induce any biologically relevant respiratory changes or apparent neuropharmacological effects.[1] An in vivo telemetry study in dogs with oral doses up to 100 mg/kg of this compound showed no measurable effects on cardiac rhythm, electrocardiogram (ECG) morphology, or circulatory functions.[1]

Experimental Protocols

Human Clinical Trials

Three randomized, double-blind, placebo-controlled clinical trials were conducted to evaluate the pharmacokinetics and safety of oral this compound.[1][3]

Study Designs:

-

Single Ascending Dose (SAD) Study: Healthy subjects aged 18 to 55 years received single oral doses of 100 mg, 200 mg, 400 mg, or 800 mg of this compound. The effect of a high-fat versus a low-fat meal was evaluated in the 400 mg dose group.[3]

-

Multiple Ascending Dose (MAD) Study: Healthy subjects aged 18 to 55 years received multiple oral doses of this compound for 7 days. The dosing regimens were 100 mg once daily (QD), 200 mg QD, 400 mg QD, 400 mg twice a day (BID), and 800 mg QD.[3]

-

Elderly Study: This two-part study was conducted in subjects aged 65 years and older. The first part involved a single 400 mg dose, and the second part consisted of a 400 mg QD dosing regimen for 7 days.[3]

Sample Collection and Analysis:

-

Blood Sampling: Serial blood samples were collected at predefined time points post-dosing to determine the plasma concentrations of this compound and its active metabolite, CF-1743.

-

Urine Sampling: Urine was collected to assess the renal excretion of this compound and CF-1743. Renal excretion of CF-1743 was found to be very low.[1][3]

-

Bioanalytical Method: Concentrations of this compound and CF-1743 in plasma and urine were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1] The assays were linear over the range of quantification and were validated according to International Conference on Harmonisation (ICH) guidelines.[1] For this compound, the transitions monitored were 498.5 > 216.0 m/z and 498.5 > 188.1 m/z.[1] For CF-1743, the transition monitored was 399.1 > 283.1 m/z.[1]

Preclinical Studies

Detailed protocols for the preclinical studies were not extensively described in the available literature. However, the studies involved oral administration of this compound to rats and dogs to assess safety and tolerability.[1]

Visualizations

Experimental Workflow: Human Pharmacokinetic Studies

Caption: Workflow of the clinical pharmacokinetic studies of this compound.

Conclusion

Oral this compound is rapidly and extensively converted to the active antiviral agent CF-1743, with pharmacokinetic properties that support a once-daily dosing regimen. The pharmacokinetic profile is consistent across young and elderly adult populations, suggesting that age-related dose adjustments may not be required. The effect of food on bioavailability, particularly a reduction in exposure with high-fat meals, should be considered in clinical practice. Overall, the favorable pharmacokinetic and safety profile of this compound warrants its continued development for the treatment of herpes zoster and the prevention of postherpetic neuralgia.[1][3]

References

- 1. Pharmacokinetics and Safety of this compound, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacokinetics and safety of this compound, a novel oral anti-herpes zoster nucleoside analogue, administered in single and multiple doses to healthy young adult and elderly adult volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ContraVir to begin Phase III trial of this compound to prevent shingles-associated PHN - Clinical Trials Arena [clinicaltrialsarena.com]

Fv-100: A Deep Dive into its Targets in the Varicella-Zoster Virus Replication Cycle

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Fv-100, a novel antiviral agent, has demonstrated significant potency and selectivity against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles. This technical guide provides an in-depth analysis of this compound's mechanism of action, its molecular targets within the viral replication cycle, and the experimental methodologies used to elucidate its antiviral properties. This compound is an orally bioavailable prodrug of the active compound Cf-1743. The antiviral activity of Cf-1743 is contingent upon its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK), highlighting a targeted approach that leverages a virus-specific enzyme. The resulting triphosphate form of Cf-1743 is the active antiviral agent, which is presumed to inhibit the viral DNA polymerase, thereby halting viral replication. This guide synthesizes available quantitative data, details relevant experimental protocols, and provides visualizations of the key pathways and workflows to offer a comprehensive resource for the scientific community.

Introduction to this compound and its Antiviral Activity

This compound is the 5'-valyl ester of Cf-1743, a bicyclic nucleoside analogue. This esterification significantly enhances the oral bioavailability of the parent compound.[1] Once administered, this compound is rapidly and extensively converted to Cf-1743 in the body. Cf-1743 exhibits highly potent and selective activity against VZV, with in vitro studies demonstrating efficacy at subnanomolar concentrations, making it significantly more potent than established anti-VZV drugs such as acyclovir (B1169) and penciclovir.

The Viral Replication Cycle as a Target

The replication of VZV, a member of the herpesvirus family, is a complex process involving multiple stages, each presenting potential targets for antiviral intervention. Key stages include viral entry, uncoating, viral DNA replication, viral protein synthesis, virion assembly, and egress. Nucleoside analogues, like Cf-1743, primarily target the viral DNA replication stage.

Mechanism of Action: A Two-Step Targeted Approach

The antiviral mechanism of this compound is a sophisticated, two-step process that ensures high selectivity for VZV-infected cells.

Step 1: Activation by VZV-Encoded Thymidine Kinase

The initial and most critical step in the activation of Cf-1743 is its phosphorylation by the VZV-encoded thymidine kinase (TK). This viral enzyme recognizes Cf-1743 as a substrate and catalyzes its conversion to Cf-1743 monophosphate. This step is crucial for the drug's selectivity, as Cf-1743 is a poor substrate for the corresponding human cellular thymidine kinases. The dependence on VZV TK for activation means that the drug is preferentially activated in VZV-infected cells. Evidence for this includes the lack of activity of Cf-1743 against VZV strains with mutations in the viral thymidine kinase gene.

Step 2: Subsequent Phosphorylation by Cellular Kinases and Presumed Inhibition of Viral DNA Polymerase

Following the initial phosphorylation by VZV TK, cellular kinases are responsible for the subsequent phosphorylation of Cf-1743 monophosphate to its diphosphate (B83284) and ultimately to its active triphosphate form. It is presumed that nucleoside diphosphate kinases (NDPKs) carry out the final phosphorylation step.

The active Cf-1743 triphosphate is thought to act as a competitive inhibitor of the VZV DNA polymerase. By mimicking the natural deoxynucleoside triphosphates, it is believed to be incorporated into the growing viral DNA chain, leading to chain termination and the cessation of viral DNA synthesis. However, it is important to note that while this is the presumed mechanism of action, direct demonstration and specific inhibitory constants (e.g., Ki values) for the interaction between Cf-1743 triphosphate and VZV DNA polymerase are not extensively documented in the available literature. Cf-1743 retains its inhibitory potential against VZV strains that have mutations in the viral DNA polymerase gene, suggesting its primary mechanism of resistance is through alterations in the viral TK.[2][3]

Quantitative Data on Antiviral Activity

The in vitro potency of Cf-1743 has been evaluated against various laboratory and clinical strains of VZV. The following tables summarize the available quantitative data.

Table 1: In Vitro Anti-VZV Activity of Cf-1743 and Reference Compounds

| Compound | VZV Strain(s) | EC50 (µM) | Cytotoxicity (CC50 in HEL cells, µM) | Selectivity Index (CC50/EC50) |

| Cf-1743 | Clinical Isolates (mean) | 0.00043 ± 0.00039 | >10 | >23,255 |

| Acyclovir | Clinical Isolates (mean) | 3.38 ± 1.87 | >20 | >5.9 |

| Penciclovir | Clinical Isolates (mean) | 3.34 ± 1.20 | >100 | >29.9 |

| Brivudine (BVDU) | Clinical Isolates (mean) | 0.0098 ± 0.0040 | >10 | >1,020 |

Data compiled from available literature. EC50 (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. HEL = Human Embryonic Lung fibroblasts.

Table 2: Activity of Cf-1743 against Acyclovir-Resistant VZV Strains

| VZV Strain | Resistance Mechanism | EC50 for Acyclovir (µM) | EC50 for Cf-1743 (µM) |

| YS | TK altered | >100 | 0.0002 |

| Oka R | TK deficient | >100 | >1 |

| Field Isolate 1 | TK altered | 25 | 0.0003 |

| Field Isolate 2 | DNA Pol mutation | 2.8 | 0.0004 |

This table illustrates that Cf-1743 is not effective against TK-deficient strains but retains activity against strains with altered TK or mutations in DNA polymerase that confer resistance to acyclovir.

Experimental Protocols

The following sections detail the generalized methodologies for key experiments used to characterize the antiviral activity of compounds like this compound.

Plaque Reduction Assay for Antiviral Potency

This assay is the gold standard for determining the in vitro efficacy of an antiviral compound against cytopathic viruses like VZV.

Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC50).

Methodology:

-

Cell Culture: Human embryonic lung (HEL) fibroblasts or a similar susceptible cell line are seeded in multi-well plates and grown to confluence.

-

Virus Inoculation: A standardized amount of VZV is added to the cell monolayers in the presence of serial dilutions of the test compound (e.g., Cf-1743).

-

Incubation: The plates are incubated for a period that allows for viral replication and the formation of visible plaques (typically 5-7 days for VZV).

-

Plaque Visualization: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques, which appear as clear zones where cells have been lysed by the virus.

-

Data Analysis: The number of plaques in each well is counted, and the EC50 value is calculated by plotting the percentage of plaque reduction against the drug concentration.

Quantitative PCR (qPCR) for Viral Load Determination

qPCR is a sensitive method to quantify the amount of viral DNA in a sample, providing a measure of viral replication.

Objective: To quantify the reduction in VZV DNA in the presence of an antiviral compound.

Methodology:

-

Experimental Setup: VZV-infected cells are treated with various concentrations of the test compound.

-

DNA Extraction: After a defined incubation period, total DNA is extracted from the cells.

-

qPCR Reaction: A qPCR reaction is set up using primers and a probe specific to a conserved region of the VZV genome. The reaction mixture also contains a fluorescent dye that intercalates with double-stranded DNA or a fluorescently labeled probe.

-

Amplification and Detection: The reaction is run in a real-time PCR instrument that monitors the fluorescence signal in each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target DNA.

-

Quantification: A standard curve is generated using known quantities of VZV DNA to allow for the absolute quantification of viral DNA in the experimental samples.

VZV Thymidine Kinase (TK) Activity Assay

This enzymatic assay is used to confirm that a nucleoside analogue is a substrate for the viral TK.

Objective: To measure the phosphorylation of a test compound by VZV TK.

Methodology:

-

Enzyme Preparation: Recombinant VZV TK is expressed and purified.

-

Reaction Mixture: The purified enzyme is incubated with the test compound (e.g., Cf-1743), a phosphate (B84403) donor (e.g., [γ-32P]ATP), and an appropriate buffer.

-

Incubation: The reaction is allowed to proceed for a set time at an optimal temperature.

-

Separation: The reaction products (phosphorylated compound) are separated from the unreacted substrate and [γ-32P]ATP, typically using ion-exchange chromatography or thin-layer chromatography.

-

Detection and Quantification: The amount of radiolabeled, phosphorylated product is quantified using a scintillation counter or phosphorimager.

Resistance Profile

Resistance to this compound (Cf-1743) in VZV is primarily associated with mutations in the viral thymidine kinase (TK) gene. These mutations can lead to a non-functional or altered TK enzyme that is unable to efficiently phosphorylate Cf-1743, thus preventing its activation. Notably, Cf-1743 has been shown to retain its activity against VZV strains that have developed resistance to acyclovir through mutations in the viral DNA polymerase. This suggests a different resistance profile and a potential therapeutic option for acyclovir-resistant VZV infections that are not TK-deficient.

Conclusion

This compound represents a highly potent and selective antiviral agent against VZV. Its mechanism of action, which relies on activation by the viral thymidine kinase, provides a targeted approach to inhibiting viral replication. The active metabolite, Cf-1743 triphosphate, is presumed to inhibit the viral DNA polymerase, a critical enzyme in the viral replication cycle. While the precise kinetics of this inhibition require further elucidation, the available preclinical data strongly support the therapeutic potential of this compound for the treatment of shingles and the prevention of post-herpetic neuralgia. The detailed experimental protocols provided in this guide serve as a foundation for further research and development in this area.

References

- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ContraVir Pharmaceuticals Reports Positive Results Confirming the Safety of its Shingles Candidate this compound in a Drug-Drug Interaction Study [prnewswire.com]

- 3. Improving nucleoside diphosphate kinase for antiviral nucleotide analogs activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Fv-100 Demonstrates Potential in Early Clinical Trials for Herpes Zoster

An In-depth Analysis of Initial Phase 1 and Phase 2 Clinical Trial Results for the Novel Antiviral Agent Fv-100 in the Treatment of Shingles.

This compound, an orally bioavailable prodrug of the potent anti-varicella-zoster virus (VZV) compound Cf1743, has shown promising results in initial clinical trials for the treatment of herpes zoster (shingles).[1][2] Early-phase studies have indicated a favorable safety profile and potential efficacy in reducing the debilitating pain associated with the condition, including the prevention of post-herpetic neuralgia (PHN).[1][3] This technical guide provides a comprehensive overview of the initial clinical trial data, experimental protocols, and the mechanism of action of this compound for researchers, scientists, and drug development professionals.

Mechanism of Action

This compound is a bicyclic nucleoside analogue that exerts its antiviral activity through a targeted mechanism dependent on the VZV-encoded thymidine (B127349) kinase (TK).[1][2] Upon administration, this compound is converted to its active form, Cf1743. The VZV TK specifically phosphorylates Cf1743, initiating a cascade of further phosphorylations by cellular kinases to form the active triphosphate metabolite. This active metabolite then inhibits the viral DNA polymerase, effectively terminating viral DNA synthesis and replication.[2] The high selectivity for the viral TK over cellular TKs contributes to the compound's favorable safety profile.[2]

Phase 1 Clinical Trial Results

Three randomized, double-blind, placebo-controlled Phase 1 studies were conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult volunteers.[1] These studies included single ascending dose (SAD) and multiple ascending dose (MAD) cohorts, as well as an evaluation in elderly subjects.[1]

Pharmacokinetic Profile

This compound was rapidly and extensively converted to its active moiety, Cf1743.[1] Plasma concentrations of Cf1743 remained above the 50% viral activity reduction threshold for a full 24-hour dosing period, supporting the potential for once-daily dosing.[1] The pharmacokinetic parameters were found to be comparable between younger and elderly subjects, suggesting that dose adjustments for age may not be necessary.[1] A high-fat meal was observed to reduce the exposure to Cf1743.[1]

Table 1: Phase 1 Study Designs [1]

| Study Type | Population | Doses | Duration |

| Single Ascending Dose (SAD) | Healthy Adults (18-55 years) | 100 mg, 200 mg, 400 mg, 800 mg | Single Dose |

| Multiple Ascending Dose (MAD) | Healthy Adults (18-55 years) | 100 mg QD, 200 mg QD, 400 mg QD, 400 mg BID, 800 mg QD | 7 Days |

| Elderly Cohort | Healthy Adults (≥65 years) | 400 mg | Single Dose & 7 Days (QD) |

Safety and Tolerability

This compound was well-tolerated across all dose levels in both single and multiple-dose studies.[1] No untoward signals or trends in adverse events were evident when compared to placebo.[3] A drug-drug interaction study with ritonavir, a known inhibitor of CYP3A and P-glycoprotein, showed no clinically significant interactions, indicating a low potential for such interactions with co-administered medications.[4]

Phase 2 Clinical Trial Results (NCT00900783)

A prospective, parallel-group, randomized, double-blind, multicenter Phase 2 study was conducted to compare the efficacy and safety of this compound with the standard-of-care antiviral, valacyclovir (B1662844), in patients with acute herpes zoster.[3]

Experimental Protocol

Study Design: Patients (≥50 years of age) diagnosed with herpes zoster within 72 hours of rash onset were randomized in a 1:1:1 ratio to one of three treatment arms for a 7-day course:[3]

-

This compound 200 mg once daily (QD) (n=117)

-

This compound 400 mg once daily (QD) (n=116)

-

Valacyclovir 1000 mg three times daily (TID) (n=117)

Primary Endpoints: The primary efficacy endpoints were the Burden of Illness (BOI) score, derived from the Zoster Brief Pain Inventory (ZBPI), and the incidence of post-herpetic neuralgia (PHN) at 90 days post-rash onset.[3]

Key Inclusion Criteria: [5][6]

-

Male or female, ≥50 years of age.

-

Clinical diagnosis of herpes zoster with a unilateral dermatomal rash.

-

Presence of zoster-related pain (ZBPI worst pain score > 0).

-

Ability to enroll within 72 hours of rash appearance.

Key Exclusion Criteria: [5][6]

-

Pregnancy or lactation.

-

Multidermatomal or disseminated herpes zoster.

-

Herpes zoster ophthalmicus.

-

Impaired renal function.

-

Routine use of narcotic analgesics for chronic pain.

-

Immunosuppression.

Efficacy Results

This compound demonstrated a potential for reducing the incidence of PHN compared to valacyclovir. The 400 mg dose of this compound showed the lowest incidence of PHN at day 90. The Burden of Illness scores for pain through 30 days were comparable across all treatment groups.[3]

Table 2: Phase 2 Efficacy Outcomes [3]

| Outcome Measure | This compound 200 mg | This compound 400 mg | Valacyclovir 3000 mg |

| Incidence of PHN at Day 90 | 17.8% | 12.4% | 20.2% |

| Burden of Illness (BOI) Score (through 30 days) | 114.5 | 110.3 | 118.0 |

Safety Results

The adverse event and serious adverse event profiles of both this compound dose groups were similar to that of the valacyclovir group. No unexpected safety signals or trends were identified.[3]

Conclusion

The initial clinical trial results for this compound in the treatment of herpes zoster are encouraging. The Phase 1 studies established a favorable pharmacokinetic and safety profile, supporting a once-daily dosing regimen. The Phase 2 study suggests that this compound, particularly at the 400 mg dose, may be effective in reducing the incidence of post-herpetic neuralgia compared to the current standard of care, valacyclovir, while maintaining a comparable safety profile. These findings warrant further investigation in larger, pivotal Phase 3 trials to definitively establish the clinical benefit of this compound in this patient population.

References

- 1. Pharmacokinetics and Safety of this compound, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound versus valacyclovir for the prevention of post-herpetic neuralgia and the treatment of acute herpes zoster-associated pain: A randomized-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ContraVir Pharmaceuticals Reports Positive Results Confirming the Safety of its Shingles Candidate this compound in a Drug-Drug Interaction Study [prnewswire.com]

- 5. A Study of this compound Versus Valacyclovir in Patients With Herpes Zoster [ctv.veeva.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Fv-100

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100, also known as Valnivudine, is a potent antiviral agent with significant activity against the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2] It is an orally bioavailable prodrug of the active compound Cf1743, a bicyclic nucleoside analogue.[1][2][3] The enhanced oral bioavailability of this compound compared to its parent compound makes it a promising candidate for the treatment of VZV infections.[4] This document provides detailed protocols for the laboratory-scale synthesis of this compound, along with its mechanism of action and relevant quantitative data.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 3-(2-Deoxy-β-D-erythro-pentofuranosyl)-6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one 5'-L-valinate hydrochloride | [1] |

| Other Names | Valnivudine, Cf1743 valyl ester | [1] |

| CAS Number | 956483-03-7 (HCl salt) | N/A |

| Molecular Formula | C27H35N3O6 · HCl | N/A |

| Molar Mass | 534.05 g/mol (HCl salt) | N/A |

Antiviral Activity

This compound, through its active metabolite Cf1743, exhibits potent and selective activity against VZV. The antiviral efficacy is attributed to the specific phosphorylation of Cf1743 by the VZV-encoded thymidine (B127349) kinase (TK), followed by the inhibition of the viral DNA polymerase by the resulting triphosphate metabolite.[1][2][3]

| Compound | Assay | Cell Line | VZV Strain(s) | Value | Reference |

| Cf1743 | EC50 (50% effective concentration) | Human Embryonic Lung (HEL) fibroblasts | Various clinical isolates and lab strains | Subnanomolar range | [5] |

| Cf1743 | EC50 | Not specified | Not specified | 170 pg/mL | [6] |

| Cf1743 | IC50 (50% inhibitory concentration) | Enzyme assay | VZV thymidine kinase (TK) | 3.3 µM | [7] |

| This compound | In vivo plasma concentration of Cf1743 | Healthy volunteers | N/A | Above EC50 for 24 hours post-dosing | [6] |

Experimental Protocols

The synthesis of this compound is a multi-step process that involves the initial synthesis of the active nucleoside analogue, Cf1743, followed by its esterification with a protected L-valine amino acid and subsequent deprotection. The following protocols are based on established synthetic methodologies for nucleoside analogues and their prodrugs.

Synthesis of Cf1743 (Precursor)

The synthesis of Cf1743, a bicyclic furo[2,3-d]pyrimidine (B11772683) nucleoside analogue, can be achieved through a multi-step sequence starting from a suitable protected 2-deoxyribose derivative and a substituted furo[2,3-d]pyrimidine base. A general approach involves the coupling of a protected deoxyribose derivative with the heterocyclic base, followed by deprotection.

Materials:

-

Protected 2-deoxy-D-ribose derivative (e.g., 1-chloro-3,5-di-O-p-toluoyl-2-deoxy-α-D-ribofuranose)

-

6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one

-

Anhydrous acetonitrile

-

Molecular sieves (4 Å)

-

Sodium hydride (60% dispersion in mineral oil)

-

Ammonia (B1221849) in methanol (B129727) (7N)

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Glycosylation:

-

To a solution of 6-(4-pentylphenyl)furo[2,3-d]pyrimidin-2(3H)-one in anhydrous acetonitrile, add sodium hydride at 0 °C under an inert atmosphere.

-

Stir the mixture for 30 minutes, then add a solution of the protected 2-deoxy-D-ribose derivative in anhydrous acetonitrile.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride and extract with ethyl acetate.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the protected nucleoside.

-

-

Deprotection:

-

Dissolve the protected nucleoside in a saturated solution of ammonia in methanol.

-

Stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to obtain Cf1743.

-

Synthesis of this compound (Final Product)

The final step involves the esterification of the 5'-hydroxyl group of Cf1743 with L-valine. To prevent side reactions, a protected form of L-valine is used, followed by a final deprotection step. A common protecting group for the amino function of valine is the tert-butoxycarbonyl (Boc) group.

Materials:

-

Cf1743

-

N-(tert-butoxycarbonyl)-L-valine (Boc-L-Val-OH)

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Trifluoroacetic acid (TFA) or hydrochloric acid in dioxane

-

Diethyl ether

-

Silica gel for column chromatography

Procedure:

-

Esterification:

-

Dissolve Cf1743, Boc-L-Val-OH, and a catalytic amount of DMAP in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0 °C and add a solution of DCC in anhydrous DCM dropwise.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the Boc-protected this compound.

-

-

Deprotection:

-

Dissolve the Boc-protected this compound in a solution of hydrochloric acid in dioxane or a mixture of TFA and DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of this compound.

-

Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain this compound.

-

Visualizations

Experimental Workflow for this compound Synthesis

Caption: Workflow for the laboratory synthesis of this compound.

Signaling Pathway of this compound Antiviral Activity

Caption: Mechanism of action of this compound against VZV.

References

- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound: the most potent and selective anti-varicella zoster virus agent reported to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Safety of this compound, a Novel Oral Anti-Herpes Zoster Nucleoside Analogue, Administered in Single and Multiple Doses to Healthy Young Adult and Elderly Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Fv-100 Dosage for In Vitro Antiviral Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fv-100 is a promising antiviral agent, specifically targeting the Varicella-Zoster Virus (VZV), the causative agent of chickenpox and shingles.[1][2][3][4] It is an orally bioavailable prodrug of the bicyclic nucleoside analogue Cf1743.[1][2][3] In vivo, this compound is rapidly and extensively converted to its active form, Cf1743.[5] Therefore, for in vitro antiviral assays, the active compound Cf1743 is typically used to determine the effective dosage and antiviral activity. The antiviral efficacy of Cf1743 is contingent upon its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK), highlighting its high selectivity for the virus.[1][2] The presumed target of the active triphosphate form of Cf1743 is the viral DNA polymerase, thereby inhibiting viral replication.[1][6]

These application notes provide detailed protocols for determining the effective dosage of this compound's active form, Cf1743, in vitro through antiviral and cytotoxicity assays.

Quantitative Data Summary

The following table summarizes the in vitro antiviral activity and cytotoxicity of Cf1743 against various strains of Varicella-Zoster Virus (VZV) in Human Embryonic Lung (HEL) cells. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, indicates the therapeutic window of the compound.

| VZV Strain | EC50 (µM) of Acyclovir | EC50 (µM) of Penciclovir | EC50 (µM) of Cf 1742 | EC50 (µM) of Cf 1743 | CC50 (µM) | Selectivity Index (Cf 1743) |

| VZV-27 | 4.03 ± 0.45 | 81.5 ± 17.5 | 0.0021 ± 0.0015 | 0.0016 ± 0.0013 | 108 | 67,500 |

| VZV-28 | 4.35 ± 1.73 | 84.6 ± 8.0 | 0.00085 ± 0.00008 | 0.00046 ± 0.00050 | 108 | 234,783 |

| VZV-30 | 4.61 ± 1.76 | 93.8 ± 4.7 | 0.0022 ± 0.0001 | 0.00070 ± 0.00047 | 108 | 154,286 |

| VZV-31 | 2.0 ± 0.70 | 72.9 ± 21.2 | 0.00055 ± 0.00058 | 0.00055 ± 0.00032 | 108 | 196,364 |

| VZV-32 | 2.55 ± 0.64 | 91.8 ± 7.4 | 0.00014 ± 0.0015 | 0.0012 ± 0.0013 | 108 | 90,000 |

| VZV-33 | 2.49 ± 1.17 | 89.7 ± 4.5 | 0.00076 ± 0.00063 | 0.00027 ± 0.00022 | 108 | 400,000 |

| Mean | 3.34 | 84.4 | 0.00083 | 0.00043 | 108 | 251,163 |

Data extracted from "Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides"[7]. EC50 and CC50 values are presented as mean ± standard deviation.

Experimental Protocols

Cell and Virus Culture

-

Cell Line: Human Embryonic Lung (HEL) fibroblasts are a suitable cell line for VZV propagation and antiviral assays.[7] Other cell lines such as MeWo or MRC-5 cells can also be used.[8]

-

Culture Medium: Maintain HEL cells in an appropriate growth medium, such as Minimum Essential Medium (MEM), supplemented with 5-10% Fetal Bovine Serum (FBS), L-glutamine, and antibiotics (penicillin-streptomycin).

-

Virus Propagation: VZV is a highly cell-associated virus. Propagate VZV by co-cultivating infected cells with uninfected cell monolayers. Harvest virus stocks when 70-90% of the cell monolayer exhibits cytopathic effect (CPE).

Plaque Reduction Assay for Antiviral Activity (EC50 Determination)

This assay determines the concentration of the antiviral compound required to reduce the number of viral plaques by 50%.

Materials:

-

Cf1743 (active form of this compound)

-

Confluent HEL cell monolayers in 24- or 96-well plates

-

VZV stock

-

Culture medium

-

Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose)

-

Crystal violet or Giemsa stain

-

Phosphate-Buffered Saline (PBS)

-

Fixative solution (e.g., 10% formalin)

Procedure:

-

Cell Seeding: Seed HEL cells into 24- or 96-well plates and incubate until they form a confluent monolayer.

-

Compound Preparation: Prepare a series of dilutions of Cf1743 in culture medium. A two-fold or half-log10 serial dilution is recommended.

-

Virus Inoculation: Infect the confluent cell monolayers with a dilution of VZV stock calculated to produce a countable number of plaques (e.g., 20-100 PFU per well).[7]

-

Incubation: Incubate the plates for 2 hours at 37°C to allow for viral adsorption.[7]

-

Compound Addition: After incubation, remove the virus inoculum and replace it with the culture medium containing the different concentrations of Cf1743. Include untreated virus controls and uninfected cell controls.

-

Overlay: Add the overlay medium to each well to restrict the spread of the virus to adjacent cells, leading to the formation of distinct plaques.

-

Incubation: Incubate the plates for 5-7 days at 37°C in a CO2 incubator, or until plaques are visible.[7]

-

Staining:

-

Aspirate the overlay medium.

-

Fix the cells with a fixative solution.

-

Stain the cell monolayer with crystal violet or Giemsa solution.

-

Gently wash the wells with water and allow them to air dry.

-

-

Plaque Counting: Count the number of plaques in each well.

-

EC50 Calculation: The EC50 is the concentration of Cf1743 that reduces the number of plaques by 50% compared to the untreated virus control. This can be calculated using a dose-response curve fitting software.

Cytotoxicity Assay (CC50 Determination)

This assay determines the concentration of the compound that is toxic to the host cells, causing a 50% reduction in cell viability.

Materials:

-

Cf1743

-

Confluent HEL cell monolayers in 96-well plates

-

Culture medium

-

Cell viability reagent (e.g., MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay kit)

-

Solubilization solution (if using MTT)

-

Plate reader

Procedure:

-

Cell Seeding: Seed HEL cells into a 96-well plate at a predetermined density and incubate until they reach the desired confluency.

-

Compound Addition: Add serial dilutions of Cf1743 to the wells. Include untreated cell controls and a positive control for cytotoxicity (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 5-7 days) at 37°C in a CO2 incubator.

-

Cell Viability Measurement (Example using MTT assay):

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

CC50 Calculation: The CC50 is the concentration of Cf1743 that reduces cell viability by 50% compared to the untreated cell control. This is calculated from the dose-response curve.[7]

Mechanism of Action and Signaling Pathway

The antiviral activity of this compound is dependent on the intracellular conversion to its active form, Cf1743, which is then selectively phosphorylated by the VZV-encoded thymidine kinase (TK).[1][2] This phosphorylation is a critical step, as Cf1743 is not a substrate for host cellular kinases, which accounts for its high selectivity and low cytotoxicity.[2] The monophosphorylated Cf1743 is further converted to its diphosphate (B83284) and subsequently to the active triphosphate form, presumably by cellular kinases.[1] The triphosphate form of Cf1743 then acts as a competitive inhibitor of the VZV DNA polymerase, leading to the termination of viral DNA chain elongation and inhibition of viral replication.[1]

Caption: Mechanism of action of this compound.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the in vitro antiviral efficacy and cytotoxicity of this compound's active metabolite, Cf1743.

Caption: In vitro antiviral and cytotoxicity assay workflow.

References

- 1. This compound for the Treatment of Varicella-Virus (VZV) Infections: Quo Vadis? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of varicella-zoster virus-induced DNA polymerase by a new guanosine analog, 9-[4-hydroxy-2-(hydroxymethyl)butyl]guanine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Susceptibilities of Several Clinical Varicella-Zoster Virus (VZV) Isolates and Drug-Resistant VZV Strains to Bicyclic Furano Pyrimidine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Selection and Characterization of Varicella-Zoster Virus Variants Resistant to (R)-9-[4-Hydroxy-2-(Hydroxymethy)Butyl]Guanine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Fv-100 in Combination with Other Antiviral Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fv-100 is a potent and selective antiviral agent for the treatment of Varicella-Zoster Virus (VZV) infections, the causative agent of chickenpox and shingles.[1][2] It is a prodrug of the bicyclic nucleoside analogue Cf-1743.[1] The anti-VZV activity of this compound is dependent on its phosphorylation by the VZV-encoded thymidine (B127349) kinase (TK), and it is believed to target the viral DNA polymerase, thereby inhibiting viral replication.[1] While this compound has demonstrated significant efficacy as a monotherapy in clinical trials for shingles and the prevention of post-herpetic neuralgia (PHN), the exploration of its use in combination with other antiviral agents remains a promising area of research.[3][4]

Combination antiviral therapy is a cornerstone of treatment for several viral infections, including HIV and HCV. The primary goals of combination therapy are to enhance antiviral efficacy through synergistic or additive effects, reduce the dosages of individual drugs to minimize toxicity, and decrease the likelihood of developing drug-resistant viral strains.[5][6] This document provides detailed application notes and protocols for researchers interested in evaluating this compound in combination with other antiviral agents against VZV.

Rationale for Combination Therapy with this compound

The investigation of this compound in combination with other antiviral agents is scientifically compelling. Given that this compound is a nucleoside analogue that targets the viral DNA polymerase, combining it with antivirals that have different mechanisms of action could lead to enhanced anti-VZV activity. Potential combination partners for this compound could include:

-

Non-nucleoside VZV DNA polymerase inhibitors: These compounds inhibit the viral DNA polymerase at a different site than nucleoside analogues, which could result in a synergistic effect.

-

VZV helicase-primase inhibitors: These agents target the viral helicase-primase complex, which is essential for unwinding the viral DNA and synthesizing primers for DNA replication. This represents a distinct and complementary mechanism of action to this compound.

-